![molecular formula C19H19N5O3 B5630970 1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5630970.png)
1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide" belongs to a class of chemicals known for their complex structure and potential biological activities. These compounds often contain heterocyclic moieties such as pyrazole, oxazole, and prolinamide, which contribute to their diverse chemical behavior and applications in various fields of chemistry and biology.
Synthesis Analysis
The synthesis of compounds similar to "1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide" often involves multi-step reactions, starting from basic heterocyclic components. These processes might include condensation reactions, amidation, and the introduction of specific functional groups through selective chemistry. For example, Asegbeloyin et al. (2014) describe the synthesis of related pyrazole derivatives and their complexation with metals, hinting at the sophisticated methods needed to construct such molecules (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray crystallography or NMR spectroscopy, revealing the spatial arrangement of atoms and the presence of specific functional groups. The structure affects the compound's reactivity and interaction with biological targets. Kariuki et al. (2021) provide insights into the structural characterization of similar compounds, emphasizing the importance of molecular conformation in their biological activity (Kariuki et al., 2021).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, including coupling reactions, substitutions, and redox processes. Their reactivity is influenced by the nature of their functional groups and the steric and electronic environment provided by their complex structure. For instance, the synthesis and reactions detailed by Youssef et al. (2007) for related pyrazoline and thiazolo[3,2-a]pyrimidine derivatives showcase the chemical versatility of these molecules (Youssef & Omar, 2007).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the compound's application in material science and drug formulation. These properties are determined through empirical studies, including solubility tests in different solvents, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for understanding the compound's behavior in chemical reactions and in biological systems. The work by Khaligh et al. (2020) on the synthesis and application of similar compounds illustrates the exploration of their chemical properties for potential applications (Khaligh et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-(5-methyl-1,3-oxazole-4-carbonyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-13-17(20-12-27-13)19(26)23-9-3-7-16(23)18(25)22-14-5-2-6-15(11-14)24-10-4-8-21-24/h2,4-6,8,10-12,16H,3,7,9H2,1H3,(H,22,25)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARDVMZFPOMBLQ-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)N2CCCC2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=CO1)C(=O)N2CCC[C@H]2C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5630893.png)
![N-ethyl-2-methyl-N-{2-[(4-methylphenyl)sulfonyl]ethyl}-1-benzofuran-5-carboxamide](/img/structure/B5630894.png)
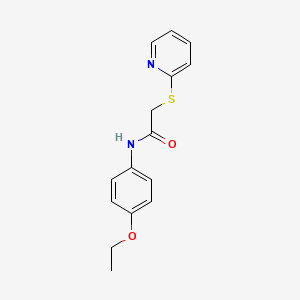
![4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5630913.png)
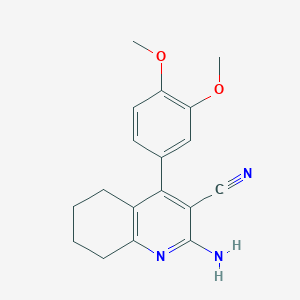
![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5630929.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5630931.png)
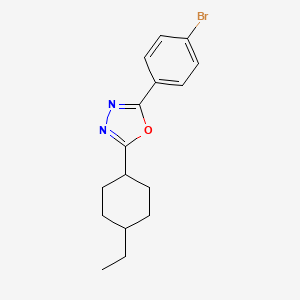
![N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5630940.png)
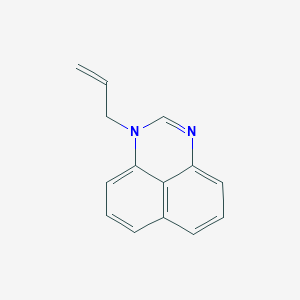
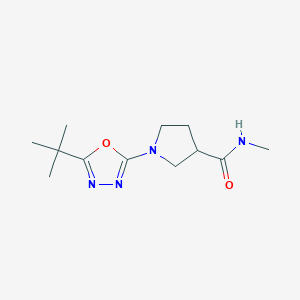
![(3aR*,9bR*)-7-methoxy-2-[(1-methylpiperidin-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5630954.png)
![[2-(2-naphthyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B5630957.png)
![1-(9-allyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5630958.png)